molecular formula H2Mn3O4 B8497831 CID 49868117

CID 49868117

Cat. No. B8497831
M. Wt: 230.828 g/mol
InChI Key: AMWRITDGCCNYAT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469521

Procedure details

In a similar test evaluation following the procedure described in the example above, calcium oxide based and calcium oxide-boric acid based pigments were prepared and evaluated for inhibitor efficiency. CaO.H3BO3.2Mn3O4 may also be written CaO.1/2B2O3.2Mn3O4 since boric acid is expected to lose a mole of water during the sintering operation. 68.6 Grams of manganomanganic oxide with a mean particle size of 2 microns were mixed with 8.4 grams of calcium oxide with a 2 micron particle size using a high intensity mixer. It was heated in a crucible at 600° C. for 1 hr. and then milled as in Example 1. Similarly a ratio of 1 mol of calcium oxide, 1 mol of boric acid, and 2 mols of manganomanganic oxide were prepared and sintered at 600° C. for 1 hr. 12.4 Grams of micronized boric acid (2 microns), 5.6 grams of calcium oxide and 45.7 grams of Mn3O4 were used during the sintering.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Mn3O4
Quantity
45.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
H3BO3.2Mn3O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
8.4 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-2].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:7][Mn:8]=[O:9].[OH:10][Mn:11]=[O:12].[Mn:13]>O>[O-2:4].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[O-2:7].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:12][Mn:11]=[O:10].[OH:9][Mn:8]=[O:7].[Mn:13] |f:0.1,3.4.5,7.8.9,10.11,13.14.15|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Two
Name
Mn3O4
Quantity
45.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Five
Name
H3BO3.2Mn3O4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Mn]=O.O[Mn]=O.[Mn]
Name
Quantity
8.4 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
600 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and then milled as in Example 1

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Ca+2].B(O)(O)O
Name
Type
product
Smiles
[O-2].[Ca+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
B(O)(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
O[Mn]=O.O[Mn]=O.[Mn]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04469521

Procedure details

In a similar test evaluation following the procedure described in the example above, calcium oxide based and calcium oxide-boric acid based pigments were prepared and evaluated for inhibitor efficiency. CaO.H3BO3.2Mn3O4 may also be written CaO.1/2B2O3.2Mn3O4 since boric acid is expected to lose a mole of water during the sintering operation. 68.6 Grams of manganomanganic oxide with a mean particle size of 2 microns were mixed with 8.4 grams of calcium oxide with a 2 micron particle size using a high intensity mixer. It was heated in a crucible at 600° C. for 1 hr. and then milled as in Example 1. Similarly a ratio of 1 mol of calcium oxide, 1 mol of boric acid, and 2 mols of manganomanganic oxide were prepared and sintered at 600° C. for 1 hr. 12.4 Grams of micronized boric acid (2 microns), 5.6 grams of calcium oxide and 45.7 grams of Mn3O4 were used during the sintering.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Mn3O4
Quantity
45.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
H3BO3.2Mn3O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
8.4 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-2].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:7][Mn:8]=[O:9].[OH:10][Mn:11]=[O:12].[Mn:13]>O>[O-2:4].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[O-2:7].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:12][Mn:11]=[O:10].[OH:9][Mn:8]=[O:7].[Mn:13] |f:0.1,3.4.5,7.8.9,10.11,13.14.15|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Two
Name
Mn3O4
Quantity
45.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Five
Name
H3BO3.2Mn3O4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Mn]=O.O[Mn]=O.[Mn]
Name
Quantity
8.4 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
600 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and then milled as in Example 1

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Ca+2].B(O)(O)O
Name
Type
product
Smiles
[O-2].[Ca+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
B(O)(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
O[Mn]=O.O[Mn]=O.[Mn]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.